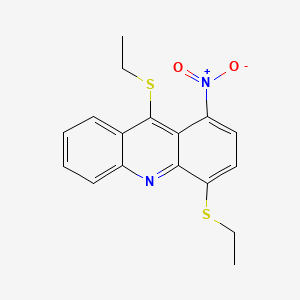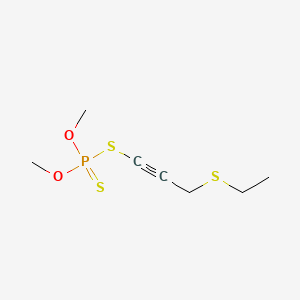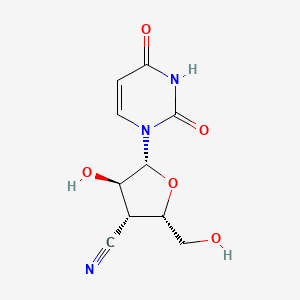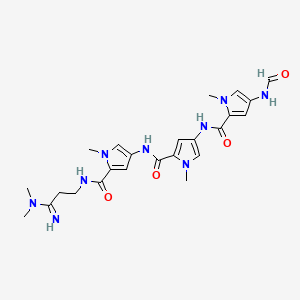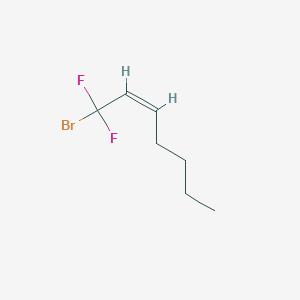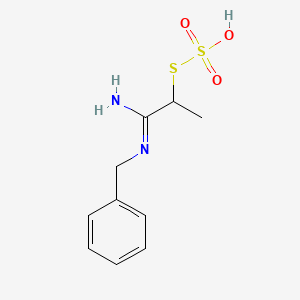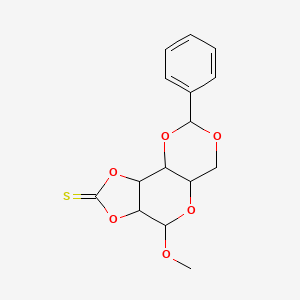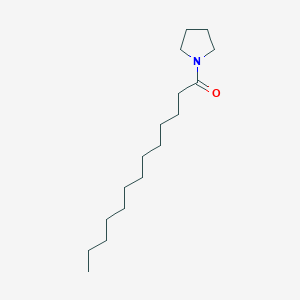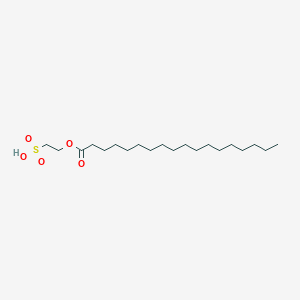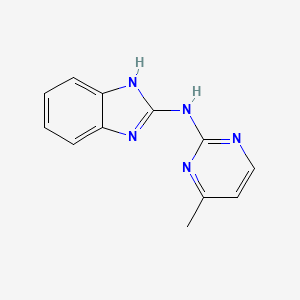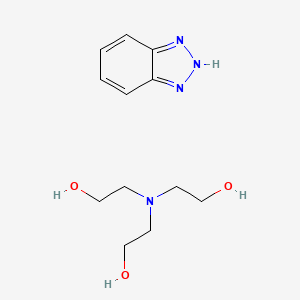
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane is a complex organic compound with the molecular formula C5H7NO4S2. This compound is known for its unique structure, which includes both carboxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane typically involves the reaction of rhodanine-3-acetic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl groups to sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include sulfonic acids, thiol derivatives, and substituted carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carboxylic acids and sulfanyl-containing molecules such as:
- Rhodanine-3-acetic acid
- 2-Mercaptoacetic acid
- 3-Mercaptopropionic acid
Uniqueness
What sets 2-(Carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane apart is its dual functionality, combining both carboxyl and sulfanyl groups. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12O4S3 |
|---|---|
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid;ethane |
InChI |
InChI=1S/C5H6O4S3.C2H6/c6-3(7)1-11-5(10)12-2-4(8)9;1-2/h1-2H2,(H,6,7)(H,8,9);1-2H3 |
Clé InChI |
GGODAOHFHTXOGJ-UHFFFAOYSA-N |
SMILES canonique |
CC.C(C(=O)O)SC(=S)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


